N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-{5-methyl-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1H-imidazole-4-carboxamide
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Overview
Description
ERK-IN-3, also known as ASN007, is a potent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival. ERK-IN-3 has shown promise in preclinical studies for its potential to inhibit the growth of cancer cells that rely on the MAPK pathway for survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERK-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of ERK-IN-3 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This requires the use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
ERK-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ERK-IN-3 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various derivatives of ERK-IN-3 with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .
Scientific Research Applications
ERK-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in cellular signaling.
Biology: Employed in cell-based assays to investigate the effects of ERK inhibition on cell proliferation, differentiation, and apoptosis.
Mechanism of Action
ERK-IN-3 exerts its effects by binding to the active site of ERK1/2, thereby preventing their phosphorylation and activation by upstream kinases such as mitogen-activated protein/extracellular signal-regulated kinase (MEK). This inhibition disrupts the MAPK signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of downstream effectors such as ribosomal S6 kinase (RSK) and transcription factors like c-Fos and c-Jun .
Comparison with Similar Compounds
ERK-IN-3 is unique among ERK inhibitors due to its high potency and selectivity for ERK1/2. Similar compounds include:
MK-8353: Another ERK inhibitor with a different chemical structure but similar mechanism of action.
Cedrelone: A natural product that functions as an ERK inhibitor but has a different binding site compared to ERK-IN-3.
ERK-IN-3 stands out due to its ability to selectively inhibit ERK1/2 without affecting other kinases in the MAPK pathway, making it a valuable tool for studying ERK-specific signaling events and a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C22H25ClFN7O2 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C22H25ClFN7O2/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30) |
InChI Key |
PWHIUQBBGPGFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4 |
Origin of Product |
United States |
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